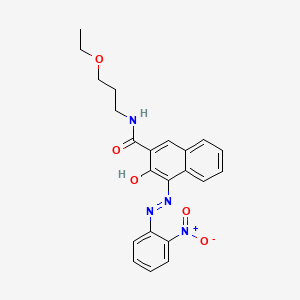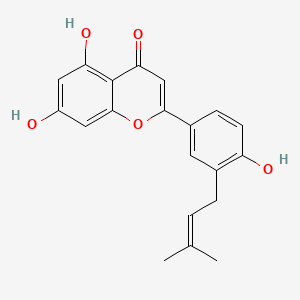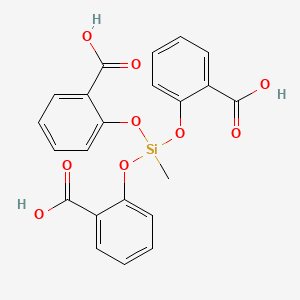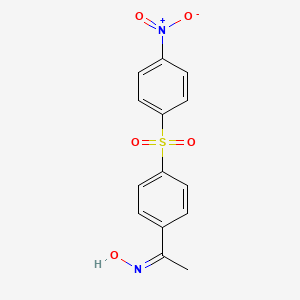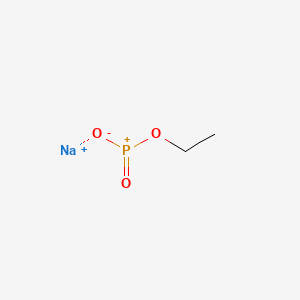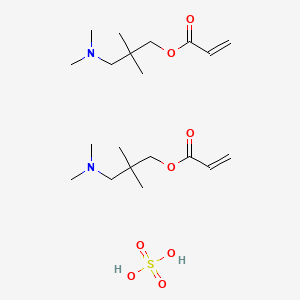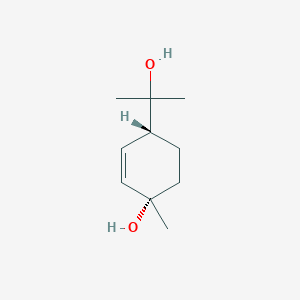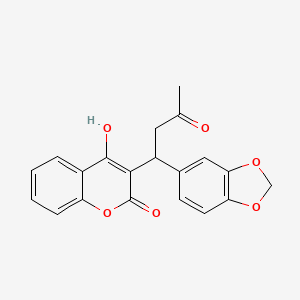
(R)-4-Hydroxyphenylglycine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Hydroxyphenylglycine hydrochloride is an organic compound with significant importance in various scientific fields. It is a derivative of phenylglycine, characterized by the presence of a hydroxyl group on the phenyl ring and an amino acid structure. This compound is often used in the synthesis of pharmaceuticals and as a chiral building block in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxyphenylglycine hydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, such as 4-hydroxybenzaldehyde.
Formation of Schiff Base: The starting material reacts with an amine to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Hydrolysis: The amine undergoes hydrolysis to yield ®-4-Hydroxyphenylglycine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-4-Hydroxyphenylglycine hydrochloride may involve more efficient and scalable methods, such as:
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.
Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during synthesis.
化学反応の分析
Types of Reactions
®-4-Hydroxyphenylglycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxybenzaldehyde, while reduction could produce various amine derivatives.
科学的研究の応用
®-4-Hydroxyphenylglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which ®-4-Hydroxyphenylglycine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Hydroxyphenylglycine: Lacks the chiral center and hydrochloride salt form.
Phenylglycine: Does not have the hydroxyl group on the phenyl ring.
4-Hydroxyphenylalanine (Tyrosine): Similar structure but with an additional methylene group.
Uniqueness
®-4-Hydroxyphenylglycine hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyl and amino acid functional groups. This combination makes it particularly valuable in asymmetric synthesis and as a precursor for chiral pharmaceuticals.
特性
CAS番号 |
52067-90-0 |
|---|---|
分子式 |
C8H10ClNO3 |
分子量 |
203.62 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-1-3-6(10)4-2-5;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m1./s1 |
InChIキー |
ZHIBZCPDMCUVRA-OGFXRTJISA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)O.Cl |
正規SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



